molecular formula C19H18Cl2O4 B11943846 Dimethyl 2,2-bis(4-chlorobenzyl)malonate CAS No. 2172-48-7

Dimethyl 2,2-bis(4-chlorobenzyl)malonate

Cat. No.: B11943846
CAS No.: 2172-48-7
M. Wt: 381.2 g/mol
InChI Key: LLTMIVXRKDOVEE-UHFFFAOYSA-N
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Description

Dimethyl 2,2-bis(4-chlorobenzyl)malonate is an organic compound with the molecular formula C19H18Cl2O4 and a molecular weight of 381.259 g/mol . It is a derivative of malonic acid and contains two 4-chlorobenzyl groups attached to the central carbon atom of the malonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-bis(4-chlorobenzyl)malonate can be synthesized through the alkylation of dimethyl malonate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-bis(4-chlorobenzyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 4-chlorobenzyl groups can be replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding malonic acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted malonates.

    Hydrolysis: The major products are malonic acid derivatives.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2,2-bis(4-chlorobenzyl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,2-bis(4-chlorobenzyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form a carbanion, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2-bis(4-chlorobenzyl)malonate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl 2,2-bis(3,4-dichlorobenzyl)malonate: Contains additional chlorine atoms on the benzyl groups.

    Diethyl 2,2-bis(4-nitrobenzyl)malonate: Contains nitro groups on the benzyl rings.

Uniqueness

Dimethyl 2,2-bis(4-chlorobenzyl)malonate is unique due to its specific substitution pattern and the presence of 4-chlorobenzyl groups. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

2172-48-7

Molecular Formula

C19H18Cl2O4

Molecular Weight

381.2 g/mol

IUPAC Name

dimethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate

InChI

InChI=1S/C19H18Cl2O4/c1-24-17(22)19(18(23)25-2,11-13-3-7-15(20)8-4-13)12-14-5-9-16(21)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

LLTMIVXRKDOVEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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